2-Amino-3-cyclopropylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

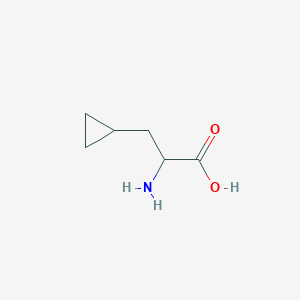

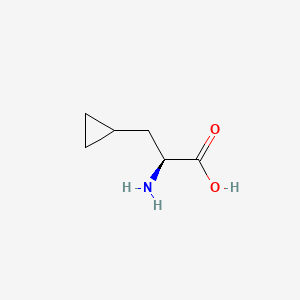

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUXJMWPVJQIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333904 | |

| Record name | 2-amino-3-cyclopropylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15785-52-1 | |

| Record name | 2-amino-3-cyclopropylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (S)-2-Amino-3-cyclopropylpropanoic Acid

An In-depth Examination of a Conformationally Constrained Alanine Analogue for Advanced Research and Drug Development

Introduction

(S)-2-Amino-3-cyclopropylpropanoic acid, also known as L-Cyclopropylalanine, is a non-proteinogenic amino acid that has garnered significant interest within the scientific community.[1][2] Structurally, it is an analogue of the natural amino acid L-alanine, where a cyclopropyl ring replaces a methyl proton. This seemingly minor substitution imparts significant and valuable properties, primarily by introducing conformational rigidity. This guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for professionals in chemical research and pharmaceutical development.

The cyclopropyl moiety is a cornerstone of its utility, influencing the molecule's reactivity and enhancing its potential in medicinal chemistry.[3] Its incorporation into peptides or small molecule drug candidates can lock the molecular backbone into a preferred conformation, which is a critical strategy for enhancing binding affinity and selectivity for biological targets. Furthermore, this compound serves as a versatile building block in organic synthesis for creating more complex molecules with potential biological activity.[3]

Physicochemical and Structural Properties

Understanding the fundamental properties of (S)-2-Amino-3-cyclopropylpropanoic acid is essential for its effective application in research and synthesis. The compound typically presents as a white to off-white solid.[2]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C6H11NO2 | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| CAS Number | 102735-53-5 | [1] |

| IUPAC Name | (2S)-2-amino-3-cyclopropylpropanoic acid | [1] |

| Synonyms | L-Cyclopropylalanine, L-3-cyclopropylalanine | [1] |

| Solubility | Water: 80-100 mg/mL (Sonication may be needed) | , [2][4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2][5] |

The key structural feature is the cyclopropyl group attached to the β-carbon. This three-membered ring system is highly strained, which influences its electronic properties and reactivity. More importantly, it restricts the rotation around the Cα-Cβ bond, a property that medicinal chemists exploit to design compounds with improved pharmacological profiles.

Synthesis and Stereochemical Control

The synthesis of non-natural amino acids with high enantiopurity is a critical challenge in organic chemistry. For (S)-2-Amino-3-cyclopropylpropanoic acid, asymmetric synthesis is paramount to ensure the correct stereochemistry for biological applications. Various methods have been developed, often employing chiral auxiliaries or catalysts.

One common and effective strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent. This approach leverages a removable chiral auxiliary to direct the incoming electrophile (a cyclopropylmethyl halide) to one face of the enolate, thereby establishing the desired (S)-stereocenter at the α-carbon.

Diagram 1: Conceptual Workflow for Asymmetric Synthesis

Sources

An In-Depth Technical Guide to 2-Amino-3-cyclopropylpropanoic Acid: A Keystone for Modern Drug Discovery

Introduction: Beyond Nature's Alphabet

In the landscape of modern drug discovery and peptide therapeutics, the twenty proteinogenic amino acids encoded by the genome represent merely the foundational alphabet. The true lexicon of pharmacological innovation is expanded by incorporating "unnatural" or non-proteinogenic amino acids (NPAAs).[1][2] These unique building blocks offer chemists and biologists the tools to fundamentally alter the drug-like properties of peptides and small molecules, overcoming the inherent limitations of their natural counterparts, such as poor metabolic stability.[1]

Among the most powerful of these NPAAs is 2-Amino-3-cyclopropylpropanoic acid , often referred to as L-cyclopropylalanine. This deceptively simple analog of alanine, wherein the terminal methyl group is replaced by a cyclopropyl ring, serves as a quintessential example of how subtle structural modification can impart profound pharmacological advantages. Its incorporation into a molecule can enhance potency, improve metabolic stability, reduce off-target effects, and increase bioavailability.[3][4] This guide provides an in-depth technical overview of this compound, from its core molecular characteristics and synthesis to its strategic application in the development of next-generation therapeutics.

Section 1: Core Molecular Profile

This compound is a non-proteinogenic α-amino acid. The presence of the three-membered cyclopropyl ring makes the α-carbon a stereocenter. The (S)-enantiomer, (S)-2-Amino-3-cyclopropylpropanoic acid (L-cyclopropylalanine), is the form most commonly utilized in peptide synthesis and drug design to mimic natural L-amino acids.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-cyclopropylpropanoic acid | [5][6] |

| Common Synonyms | L-Cyclopropylalanine, 3-Cyclopropyl-L-alanine | [6] |

| CAS Number | 102735-53-5 ((S)-enantiomer) | [5][6][7] |

| Molecular Formula | C₆H₁₁NO₂ | [2][6][7] |

| Molecular Weight | 129.16 g/mol | [2][6][7] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in water (e.g., 100 mg/mL with sonication) | |

| Storage Conditions | Powder: -20°C for long-term (3 years); In solvent: -80°C (6 months) | [7] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5][6] |

Section 2: The Strategic Advantage of the Cyclopropyl Moiety

The decision to incorporate a cyclopropyl group is a strategic one, grounded in its unique stereoelectronic properties. Unlike a flexible alkyl chain or even a bulkier isopropyl group, the cyclopropyl ring imposes a rigid and well-defined geometry on the molecule.

Causality Behind the Choice: The primary driver for using this moiety is conformational constraint .[8] Peptides and other flexible molecules exist in solution as an ensemble of conformations. Upon binding to a biological target (like an enzyme or receptor), they must adopt a specific "bioactive" conformation. This process is entropically unfavorable, as it involves a loss of conformational freedom. By incorporating a rigid element like a cyclopropyl ring, the molecule is "pre-organized" into a conformation that more closely resembles the bound state.[8][9] This reduces the entropic penalty of binding, which can lead to a significant increase in binding affinity and potency.

Key Mechanistic Benefits:

-

Enhanced Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger and less accessible than those in a standard alkyl chain.[3][10] This makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a major pathway for drug clearance.[3][11] Furthermore, the conformational rigidity prevents the peptide backbone from adopting the ideal geometry for recognition by proteases, thus increasing its half-life in vivo.[3][4]

-

Improved Receptor Selectivity: By locking the side chain in a specific orientation, the molecule can be designed to fit more precisely into the binding pocket of a target receptor while sterically clashing with the binding sites of off-target proteins.

-

Modulation of Physicochemical Properties: The cyclopropyl group, while being lipophilic, is more compact than other alkyl groups of similar carbon count (like isobutyl). This allows for fine-tuning of properties like lipophilicity and membrane permeability.[3]

Caption: The entropic advantage of conformational constraint.

Section 3: Synthesis of (S)-2-Amino-3-cyclopropylpropanoic Acid

The enantioselective synthesis of NPAAs is a critical challenge. A robust and scalable synthesis is paramount for its use in drug development. One effective strategy is the asymmetric conjugate addition of an amine equivalent to a chiral α,β-unsaturated ester, followed by alkylation. This protocol is representative of methods utilizing chiral auxiliaries to establish stereochemistry.

Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary

This protocol is based on the well-established Evans' asymmetric alkylation methodology.

-

Step 1: Preparation of the Chiral N-Acyl Oxazolidinone

-

To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere at -78°C, add n-butyllithium (1.05 eq) dropwise.

-

Stir the solution for 15 minutes.

-

Add 3-cyclopropylpropenoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the chiral N-acyl oxazolidinone.

-

Causality Check: The chiral oxazolidinone, derived from a natural amino acid, acts as a chiral auxiliary. Its bulky benzyl group will sterically direct the subsequent addition reaction to one face of the molecule, ensuring stereocontrol.

-

-

Step 2: Diastereoselective Conjugate Azide Addition

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0°C.

-

Add azidotrimethylsilane (TMSN₃, 3.0 eq) followed by dropwise addition of titanium tetrachloride (TiCl₄, 1.2 eq).

-

Stir the reaction at 0°C for 6 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it into a rapidly stirred, biphasic mixture of saturated aqueous NaHCO₃ and diethyl ether.

-

Separate the layers and extract the aqueous phase with dichloromethane (3x).

-

Combine organic layers, dry over Na₂SO₄, and concentrate. The crude product is carried forward.

-

Self-Validation: The high diastereoselectivity of this step can be confirmed by ¹H NMR analysis of the crude product, observing the ratio of the newly formed stereocenter's signals.

-

-

Step 3: Reduction of Azide

-

Dissolve the crude azide from Step 2 in methanol (0.1 M).

-

Add Palladium on carbon (10 wt. %, 0.1 eq).

-

Hydrogenate the mixture under a balloon of H₂ gas at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite, washing with methanol.

-

Concentrate the filtrate to yield the protected amino acid.

-

-

Step 4: Hydrolysis and Isolation

-

Dissolve the product from Step 3 in a 3:1 mixture of THF/water (0.2 M).

-

Cool to 0°C and add aqueous lithium hydroxide (LiOH, 2.0 eq).

-

Stir for 2 hours at room temperature.

-

Remove THF in vacuo and dilute the aqueous residue with water.

-

Wash with dichloromethane to remove the liberated chiral auxiliary (which can be recovered).

-

Acidify the aqueous layer to pH ~5-6 with 1 M HCl.

-

The product, (S)-2-Amino-3-cyclopropylpropanoic acid, will often precipitate and can be collected by filtration, or the solution can be lyophilized to yield the final product.

-

Trustworthiness: Final product purity should be confirmed by NMR spectroscopy, mass spectrometry, and chiral HPLC to ensure high enantiomeric excess (>98% ee).

-

Caption: Asymmetric synthesis workflow for L-cyclopropylalanine.

Section 4: Application in Peptide-Based Drug Discovery

The true utility of this compound is realized when it is incorporated into a larger molecule, typically a peptide. Solid-Phase Peptide Synthesis (SPPS) is the standard method for this process.

Experimental Protocol: Incorporation into a Peptide via Fmoc-SPPS

This protocol describes a single coupling cycle for adding Fmoc-L-cyclopropylalanine-OH to a growing peptide chain anchored to a resin.

-

Materials:

-

Peptide synthesis resin (e.g., Rink Amide resin, pre-swollen in DMF).

-

Fmoc-L-cyclopropylalanine-OH (3.0 eq).

-

Coupling reagent: HATU (2.9 eq).

-

Base: Diisopropylethylamine (DIEA) (6.0 eq).

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF).

-

Deprotection solution: 20% piperidine in DMF.

-

-

Step 1: N-terminal Fmoc Deprotection

-

To the swollen resin bearing the N-terminal Fmoc-protected peptide, add the deprotection solution (20% piperidine/DMF).

-

Agitate the mixture for 3 minutes, then drain the solution.

-

Repeat the deprotection step with fresh solution for 10 minutes.

-

Wash the resin extensively with DMF (5x), then Dichloromethane (3x), then DMF (3x) to remove all traces of piperidine.

-

Causality Check: Piperidine is a secondary amine base that specifically cleaves the fluorenylmethyloxycarbonyl (Fmoc) protecting group, exposing the free amine of the N-terminal amino acid for the next coupling reaction. Thorough washing is critical as residual piperidine will neutralize the incoming activated amino acid.

-

-

Step 2: Amino Acid Activation and Coupling

-

In a separate vessel, dissolve Fmoc-L-cyclopropylalanine-OH and HATU in DMF.

-

Add DIEA to the solution and allow it to "pre-activate" for 2-5 minutes. The solution will typically change color (e.g., to yellow).

-

Add the activated amino acid solution to the deprotected resin from Step 1.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Drain the reaction solution and wash the resin with DMF (3x).

-

Self-Validation: A small sample of resin beads can be removed and subjected to a Kaiser test. A negative result (beads remain colorless) indicates that all free amines have successfully coupled, validating the reaction's completion.

-

-

Step 3: Capping (Optional but Recommended)

-

To ensure any unreacted free amines do not participate in subsequent steps, treat the resin with a solution of acetic anhydride and DIEA in DMF for 10 minutes.

-

Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

-

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Caption: The core cycle of Solid-Phase Peptide Synthesis (SPPS).

Section 5: Case Study - Targeting the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory. However, its overactivation leads to excessive calcium influx, a phenomenon known as excitotoxicity, which is implicated in numerous neurological disorders, including stroke, epilepsy, and Alzheimer's disease. Consequently, NMDA receptor antagonists are of significant therapeutic interest.

A major challenge is developing antagonists that are selective for specific NMDA receptor subtypes (e.g., those containing the GluN2B subunit) to minimize side effects. The binding pockets of these receptors are highly conserved, making selectivity difficult to achieve with flexible ligands. This is where conformationally constrained building blocks like cyclopropylalanine and its derivatives become invaluable. By rigidly defining the spatial orientation of key pharmacophoric elements (e.g., an amine and a phenyl group), ligands can be designed to fit the unique topology of a specific subtype's binding site.[10]

Table 2: Representative Binding Affinities of Competitive NMDA Antagonists

The following data for classic competitive antagonists illustrates the range of potencies observed in this class. Derivatives incorporating cyclopropyl constraints are synthesized to optimize this activity.

| Compound | Binding Affinity (Ki, nM) vs [³H]CPP |

| 2-Amino-5-phosphonopentanoate (AP5) | 1,200 |

| 2-Amino-7-phosphonoheptanoate (AP7) | 230 |

| 3-((±)-2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) | 70 (High affinity site) |

Note: Data derived from studies on rat brain synaptic membranes. Lower Ki indicates higher binding affinity.[1]

Caption: Simplified pathway of NMDA receptor-mediated excitotoxicity.

Conclusion

This compound is far more than a simple structural curiosity; it is a validated and powerful tool in the arsenal of the medicinal chemist. By leveraging the principles of conformational constraint, researchers can rationally design molecules with superior metabolic stability and enhanced potency. The ability to rigidly control the three-dimensional structure of a ligand is fundamental to achieving receptor selectivity and crafting safer, more effective therapeutics. As the fields of peptide drugs and targeted small molecules continue to advance, the strategic incorporation of unique building blocks like L-cyclopropylalanine will remain a cornerstone of successful drug discovery programs.

References

- Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226. [Link]

- Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed, 32945974. [Link]

- PubChem. (n.d.). (2S)-2-amino-3-cyclopropylpropanoic acid. National Center for Biotechnology Information.

- Goodman, M., et al. (1993). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Journal of the American Chemical Society, 115(24), 11435-11440. [Link]

- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups.

- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- O'Leary, D. J. (2011). Conformational restriction by steric effects due to the structural characteristics of cyclopropane.

- Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.

- O'Leary, D. J. (2011). Helix-forming aliphatic homo-δ-peptides foldamers based on conformational restriction of cyclopropane.

- Burgess, K. (2006). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research, 39(11), 787-796. [Link]

- Davies, S. G., & Ichihara, O. (1996). Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Tetrahedron: Asymmetry, 7(7), 1919-1922. [Link]

- Wang, J., et al. (2015). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 6(8), 4787-4791. [Link]

- Jóźwiak, K., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(16), 4987. [Link]

- Asymmetric Synthesis: A Metal-Free Review of the New Millennium. MDPI. (2024). [Link]

- Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series, 526, 249-278. [Link]

- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. (2001). [Link]

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Egunlusi, A. O., & Joubert, J. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Pharmaceuticals, 17(5), 639. [Link]

- Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Current Protocols in Chemical Biology, 1, 18.1.1-18.1.27. [Link]

- Xue, Y., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(5), 1516-1561. [Link]

- Kokhan, S. O., et al. (2022). Enantioselective synthesis of chiral BCPs. Beilstein Journal of Organic Chemistry, 18, 1264-1277. [Link]

- Hewitt, W. M., & Liskamp, R. M. J. (2021).

- Kumar, A., et al. (2022). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Current Medicinal Chemistry, 29(20), 3506-3529. [Link]

- Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. (2016). YouTube. [Link]

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

- Egunlusi, A. O., & Joubert, J. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed. [Link]

- Amir, Q., et al. (2019). Expanding Role of NMDA Receptor Antagonists in the Management of Pain. Drugs, 79(6), 617-634. [Link]

- Fytas, G., et al. (2012). Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities. Bioorganic & Medicinal Chemistry Letters, 22(10), 3465-3469. [Link]

Sources

- 1. Heterogeneity of NMDA receptors labelled with [3H]3-((+-)-2-carboxypiperazin-4-yl) propyl-1-phosphonic acid ([3H]CPP): receptor status in Alzheimer's disease brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) designed by a novel conformational restriction method based on the structural feature of cyclopropane ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of competitive and non-competitive NMDA receptor antagonists on behavioral responses induced by 7-OH-DPAT and quinpirole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-3-cyclopropylpropanoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Unnatural Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is a perpetual challenge. Unnatural amino acids (UAAs) have emerged as powerful tools for medicinal chemists to address these hurdles. By moving beyond the 20 proteinogenic amino acids, UAAs introduce unique structural and functional diversity into peptides and small molecules, often leading to improved pharmacological profiles. Among these, 2-Amino-3-cyclopropylpropanoic acid, a conformationally constrained analog of alanine, has garnered significant attention for its ability to impart favorable properties to drug candidates.

This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, characterization, and applications in drug development. As a Senior Application Scientist, the aim is to furnish researchers and drug development professionals with the critical knowledge and practical insights necessary to effectively utilize this versatile building block in their own research endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in synthesis and drug design. This compound is a non-polar, aliphatic amino acid. The presence of the cyclopropyl ring introduces a degree of conformational rigidity, which can be advantageous in locking a peptide or small molecule into a bioactive conformation.

| Property | Value | Source(s) |

| Molecular Weight | 129.16 g/mol | [][2] |

| Molecular Formula | C₆H₁₁NO₂ | [][2] |

| CAS Number | 15785-52-1 (racemic), 102735-53-5 ((S)-enantiomer) | [3][4] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water (80 mg/mL, sonication recommended) | [2] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |

Synonyms: 3-Cyclopropylalanine, L-Cyclopropylalanine ((S)-enantiomer), (S)-2-Amino-3-cyclopropylpropionic acid.[4]

Asymmetric Synthesis of (S)-2-Amino-3-cyclopropylpropanoic Acid: A Self-Validating Protocol

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in drug development. The following protocol describes a robust method for the asymmetric synthesis of (S)-2-Amino-3-cyclopropylpropanoic acid, incorporating in-process controls to ensure a self-validating workflow. This method is adapted from established principles of asymmetric synthesis of non-natural amino acids.

Diagram of the Synthetic Workflow

Caption: Asymmetric synthesis workflow for (S)-2-Amino-3-cyclopropylpropanoic acid.

Detailed Experimental Protocol

Materials:

-

Chiral glycine equivalent (e.g., (S)-N-(diphenylmethylene)glycine tert-butyl ester)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA)

-

Cyclopropylmethyl bromide

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the chiral glycine equivalent in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Alkylation: Slowly add a solution of LDA in THF to the reaction mixture. Stir for 30 minutes at -78 °C to ensure complete enolate formation. Self-Validation Point 1: A small aliquot can be quenched with a proton source and analyzed by TLC to confirm consumption of the starting material.

-

Add cyclopropylmethyl bromide to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification of Intermediate: Purify the crude product by flash column chromatography on silica gel. Self-Validation Point 2: Characterize the purified intermediate by ¹H NMR and mass spectrometry to confirm its structure.

-

Hydrolysis and Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., a mixture of THF and water). Add a strong acid (e.g., concentrated HCl) and heat the mixture to reflux until the reaction is complete (monitor by TLC or HPLC).

-

Isolation of Final Product: Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities. Adjust the pH of the aqueous layer to isoelectric point (around pH 6) to precipitate the amino acid.

-

Final Purification: Collect the precipitate by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to yield (S)-2-Amino-3-cyclopropylpropanoic acid. Self-Validation Point 3: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and determine the enantiomeric excess by chiral HPLC.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Diagram of the Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Expected Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum provides information about the proton environments in the molecule. For this compound, the following signals are expected (in D₂O):

-

~3.8-4.0 ppm (triplet or dd, 1H): The α-proton (CH-NH₂).

-

~1.5-1.8 ppm (multiplet, 2H): The β-protons (CH₂-cyclopropyl).

-

~0.8-1.2 ppm (multiplet, 1H): The CH proton of the cyclopropyl ring.

-

~0.2-0.6 ppm (multiplet, 4H): The CH₂ protons of the cyclopropyl ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum reveals the different carbon environments. The expected chemical shifts are:

-

~175-180 ppm: The carboxylic acid carbon (C=O).

-

~55-60 ppm: The α-carbon (CH-NH₂).

-

~35-40 ppm: The β-carbon (CH₂-cyclopropyl).

-

~5-15 ppm: The CH carbon of the cyclopropyl ring.

-

~0-5 ppm: The CH₂ carbons of the cyclopropyl ring.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 130.1. Common fragmentation patterns for amino acids include the loss of water (-18 Da) and the loss of the carboxyl group as formic acid (-46 Da).

Applications in Drug Development

The incorporation of this compound into drug candidates has proven to be a successful strategy in several therapeutic areas. The cyclopropyl group can enhance metabolic stability by blocking sites of enzymatic degradation and can also improve binding affinity by providing a favorable conformational constraint.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic approach for the treatment of type 2 diabetes. Several potent and selective DPP-IV inhibitors incorporating a cyclopropyl moiety at the N-terminal amino acid have been developed. The cyclopropyl group has been shown to enhance the chemical stability of these inhibitors and contribute to their high inhibitory potency.[5]

Hepatitis C Virus (HCV) Protease Inhibitors

The HCV NS3/4A protease is essential for viral replication, making it a prime target for antiviral drug development. The inclusion of cyclopropylalanine at the P1 or P2 position of peptide-based HCV protease inhibitors has been shown to significantly improve their potency.[6] This enhancement is attributed to the favorable interactions of the cyclopropyl group within the enzyme's active site.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique structural features offer a means to modulate the physicochemical and pharmacological properties of lead compounds, often leading to candidates with improved efficacy and drug-like characteristics. The synthetic and analytical protocols outlined in this guide provide a framework for the reliable preparation and characterization of this important unnatural amino acid, empowering researchers to leverage its full potential in the pursuit of novel therapeutics. As the demand for more sophisticated and effective drugs continues to grow, the role of unique building blocks like this compound is set to become even more critical in the future of drug discovery.

References

- Augeri, D. J., et al. (2005). Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(15), 5025-5037.

- Llinàs-Brunet, M., et al. (2004). A systematic approach to the optimization of substrate-based inhibitors of the hepatitis C virus NS3 protease: discovery of potent and specific inhibitors. Journal of Medicinal Chemistry, 47(25), 6584-6594.

- PubChem. (n.d.). (2S)-2-amino-3-cyclopropylpropanoic acid.

- Venkatraman, S., et al. (2005). Hepatitis C virus NS3-4A serine protease inhibitors: use of a P2-P1 cyclopropyl alanine combination for improved potency. Bioorganic & Medicinal Chemistry Letters, 15(20), 4515-4519.

- Biftu, T., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of Medicinal Chemistry, 47(10), 2587-2598.

- Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of L-Cyclopropylalanine: Synthesis, Properties, and Industrial Significance.

Sources

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. Collection - Synthesis of Novel Potent Dipeptidyl Peptidase IV Inhibitors with Enhanced Chemical Stability:â Interplay between the N-Terminal Amino Acid Alkyl Side Chain and the Cyclopropyl Group of α-Aminoacyl-l-cis-4,5-methanoprolinenitrile-Based Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 5. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepatitis C virus NS3-4A serine protease inhibitors: use of a P2-P1 cyclopropyl alanine combination for improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Amino-3-cyclopropylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of novel molecular architectures that can address unmet medical needs. Non-proteinogenic amino acids represent a cornerstone of this endeavor, offering unique conformational constraints and metabolic stability to peptide and small-molecule drug candidates. Among these, 2-Amino-3-cyclopropylpropanoic acid, a conformationally restricted alanine analogue, has emerged as a valuable building block. Its cyclopropyl moiety imparts a rigid structure that can enhance binding affinity and selectivity for biological targets, while also offering resistance to enzymatic degradation. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its practical application in the laboratory and its potential in therapeutic design.

Section 1: Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a molecule is paramount for its effective use in research and development. This section details the key physical and chemical characteristics of this compound.

Identity and Structure

-

IUPAC Name: (2S)-2-amino-3-cyclopropylpropanoic acid[1]

-

Synonyms: L-Cyclopropylalanine, (S)-3-Cyclopropylalanine, H-Ala(cPr)-OH[1]

-

CAS Number: 102735-53-5[1]

-

Molecular Formula: C₆H₁₁NO₂[2]

-

Molecular Weight: 129.16 g/mol [2]

The structure of this compound is characterized by a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a cyclopropylmethyl group. The (S)-enantiomer is the naturally occurring and most commonly utilized form in biochemical and pharmaceutical research.

Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid | [3] |

| Melting Point | Decomposes in the range of 200-300°C | [4] |

| Boiling Point | Predicted: 258.0 ± 23.0 °C (decomposes) | [5] |

| Solubility | Soluble in water (80 mg/mL), sonication recommended for higher concentrations. | [6] |

| pKa₁ (α-carboxyl) | Predicted: 2.32 ± 0.10 | [5] |

| pKa₂ (α-amino) | Not explicitly found, but expected to be in the typical range for α-amino acids (around 9-10). |

Note on Melting Point: Like many amino acids, this compound is a zwitterionic solid with strong intermolecular ionic interactions. This results in a high melting point, and it typically decomposes before a true melting point can be observed[4].

Spectroscopic Data

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region, typically below 1 ppm), the methylene protons adjacent to the cyclopropyl group, the alpha-proton, and exchangeable protons of the amino and carboxylic acid groups. The exact chemical shifts will be dependent on the solvent and pH.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon (downfield, ~170-180 ppm), the alpha-carbon, the methylene carbon, and the carbons of the cyclopropyl ring (upfield).

1.3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present in its zwitterionic form:

-

N-H stretching: Broad absorption in the region of 3000-2500 cm⁻¹ due to the ammonium group.

-

C-H stretching: Peaks just below 3000 cm⁻¹ for the alkyl C-H bonds.

-

C=O stretching: Strong absorption around 1600-1580 cm⁻¹ for the asymmetric stretch of the carboxylate group.

-

N-H bending: A band around 1500 cm⁻¹.

-

C=O stretching (symmetric): A weaker band around 1400 cm⁻¹.

1.3.3. Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the elemental composition. The fragmentation pattern in tandem MS (MS/MS) will be influenced by the charge state and collision energy. Common fragmentation pathways for amino acids include the loss of water, ammonia, and the carboxyl group.

Section 2: Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its amino and carboxylic acid functional groups, as well as the unique properties of the cyclopropyl ring.

Stability and Storage

This compound is a stable compound under standard laboratory conditions. For long-term storage, it is recommended to keep it in a cool, dry place, away from moisture, and under an inert atmosphere[6]. In solution, it should be stored at low temperatures (-20°C to -80°C) to minimize degradation[6].

Chemical Reactivity

As an amino acid, this compound undergoes typical reactions of this class of compounds:

-

Peptide Bond Formation: The amino group can act as a nucleophile to attack an activated carboxyl group of another amino acid, forming a peptide bond. This is the basis for its use as a building block in peptide synthesis.

-

Esterification: The carboxylic acid group can be esterified under acidic conditions with an alcohol.

-

N-Acylation: The amino group can be acylated with various acylating agents.

-

Protection Chemistry: For use in solid-phase peptide synthesis (SPPS), the amino group is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

The cyclopropyl group is generally stable under many reaction conditions but can undergo ring-opening reactions under certain harsh conditions, such as with strong acids or in the presence of certain transition metal catalysts.

Section 3: Synthesis and Analysis

The synthesis of enantiomerically pure this compound is a key challenge and a critical step for its application in drug discovery.

Asymmetric Synthesis

The asymmetric synthesis of the (S)-enantiomer is of primary importance. Several strategies can be employed, often involving the use of chiral auxiliaries or catalysts.

Conceptual Workflow for Asymmetric Synthesis:

Protocol Outline: Asymmetric Synthesis via Chiral Ni(II) Complex

This method, adapted from established procedures for asymmetric amino acid synthesis, utilizes a chiral ligand to direct the stereoselective alkylation of a glycine equivalent.

-

Complex Formation: A chiral ligand, such as one derived from (S)-2-hydroxypinane, is reacted with a glycine Schiff base and a nickel(II) salt to form a planar chiral Ni(II) complex.

-

Diastereoselective Alkylation: The nucleophilic glycine anion within the complex is then alkylated with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane). The steric hindrance provided by the chiral ligand directs the alkylating agent to one face of the complex, leading to a high diastereomeric excess.

-

Hydrolysis and Purification: The resulting diastereomerically enriched complex is hydrolyzed under acidic conditions to release the free amino acid and the chiral auxiliary. The chiral auxiliary can often be recovered and recycled. The crude this compound is then purified by techniques such as ion-exchange chromatography or crystallization.

Analytical Methods

Ensuring the chemical and enantiomeric purity of this compound is critical.

Protocol Outline: Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for determining the enantiomeric excess (% ee) of chiral amino acids.

-

Column Selection: A variety of CSPs are available, including those based on cyclodextrins, macrocyclic glycopeptides (e.g., teicoplanin-based columns), or polysaccharide derivatives. The choice of column will depend on the specific derivatization (if any) and mobile phase conditions.

-

Mobile Phase: For underivatized amino acids, a mobile phase consisting of a mixture of water, an organic modifier (e.g., methanol or acetonitrile), and an acidic or basic additive (e.g., formic acid or ammonia) is typically used in reversed-phase or polar organic mode.

-

Derivatization (Optional): To improve chromatographic properties and detection sensitivity, the amino acid can be derivatized with a chiral derivatizing agent (e.g., Marfey's reagent) followed by separation on a standard achiral reversed-phase column. Alternatively, derivatization with a UV-active or fluorescent tag can enhance detection.

-

Detection: UV detection is commonly used, especially if the amino acid is derivatized with a chromophore. Mass spectrometry (LC-MS) can provide additional confirmation of identity and is compatible with many mobile phases.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Building Block in Drug Synthesis

The incorporation of this compound into peptide and small-molecule scaffolds can confer several advantageous properties:

-

Conformational Rigidity: The cyclopropyl group restricts the conformational freedom of the amino acid side chain, which can pre-organize the molecule for optimal binding to its target, thereby increasing potency and selectivity.

-

Metabolic Stability: The cyclopropyl group can block sites of metabolic oxidation, leading to an improved pharmacokinetic profile.

-

Lipophilicity Modulation: The introduction of the cyclopropyl group can modulate the lipophilicity of a compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Applications in Antiviral Drug Development:

Fmoc-L-cyclopropylalanine is utilized in the development of low molecular weight HIV-1 protease dimerization inhibitors and as a precursor for piperazinone derivatives that act as potent HCV NS4B inhibitors.[7] The rigid cyclopropyl group likely plays a crucial role in orienting the molecule within the active site of these viral enzymes.

Section 5: Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

References

- A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine. (2017). PMC. [Link]

- Molecular targets for antifungals in amino acid and protein biosynthetic p

- Mechanism of a anti-fungal action of selected cyclic dipeptides. (2025).

- Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.). MDPI. [Link]

- Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources. (n.d.). MDPI. [Link]

- (2S)-2-amino-3-cyclopropylpropanoic acid | C6H11NO2 | CID 6951383. (n.d.). PubChem. [Link]

- an introduction to amino acids. (n.d.). Chemguide. [Link]

- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.

- FMOC-L-CYCLOPROPYLALANINE Seven Chongqing Chemdad Co. ,Ltd. (n.d.). chemdad.com. [Link]

Sources

- 1. [Studies on the mechanism of antifungal action of ciclopiroxolamine/Inhibition of transmembrane transport of amino acid, K+ and phosphate in Candida albicans cells (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. (2S)-2-amino-3-cyclopropylpropanoic acid | C6H11NO2 | CID 6951383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Cyclopropylalanine | 15785-52-1 | QAA78552 | Biosynth [biosynth.com]

A Senior Application Scientist's Guide to 2-Amino-3-cyclopropylpropanoic Acid: Synthesis, Application, and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Value of a Constrained Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that impart superior pharmacological properties is relentless. Among the non-proteinogenic amino acids (NPAAs), 2-Amino-3-cyclopropylpropanoic acid stands out as a deceptively simple yet powerful building block. Its defining feature, the cyclopropyl ring, introduces a degree of conformational rigidity that chemists leverage to enhance the metabolic stability, binding affinity, and overall efficacy of therapeutic candidates.[1] This guide provides a comprehensive technical overview of this versatile compound, from its fundamental properties and synthesis to its critical applications in drug discovery and the rigorous analytical methods required for its characterization.

This molecule is commonly available as a racemic mixture or as distinct enantiomers, each identified by a unique CAS (Chemical Abstracts Service) number. The (S)-enantiomer, in particular, is a frequent choice for incorporation into chiral drug molecules.

-

Racemic this compound: CAS Number 15785-52-1

-

(S)-2-Amino-3-cyclopropylpropanoic acid (L-Cyclopropylalanine): CAS Number 102735-53-5[2][3][4]

Physicochemical and Handling Properties

Understanding the core characteristics of a reagent is the foundation of its effective and safe utilization in any research or development setting. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 102735-53-5 ((S)-enantiomer) | [2][3][5] |

| 15785-52-1 (Racemic) | ||

| Molecular Formula | C₆H₁₁NO₂ | [5][6] |

| Molecular Weight | 129.16 g/mol | [4][6] |

| Appearance | White to off-white or yellow solid | [2][5] |

| Purity | Typically ≥97% | [2] |

| Solubility | Soluble in water (H₂O): 80-100 mg/mL; sonication may be required. | [5][6] |

| Storage (Powder) | Long-term: -20°C for up to 3 years. Short-term: 4°C for up to 2 years. | [3][5] |

| Storage (In Solvent) | -80°C for up to 6 months. -20°C for up to 1 month. | [3][5] |

| InChI Key ((S)-form) | XGUXJMWPVJQIHI-YFKPBYRVSA-N | [2] |

| InChI Key (Racemic) | XGUXJMWPVJQIHI-UHFFFAOYSA-N |

Synthesis Methodologies: Constructing the Cyclopropyl Moiety

The synthesis of cyclopropyl-containing amino acids is a well-established field, with several robust methods available. A common and effective strategy involves the cyclopropanation of a suitable glycine equivalent. This approach is favored for its efficiency and scalability.[7] The choice of protecting groups for the amine and carboxyl functionalities is critical; they must be stable during the cyclopropanation step but readily removable under conditions that do not compromise the integrity of the final product.

Illustrative Synthetic Workflow: Asymmetric Synthesis

The diagram below outlines a conceptual workflow for the asymmetric synthesis of a protected form of (S)-2-Amino-3-cyclopropylpropanoic acid, starting from a chiral glycine enolate equivalent.

Caption: Conceptual workflow for asymmetric synthesis.

Causality Behind Experimental Choices:

-

Chiral Auxiliary: The use of a chiral auxiliary is a cornerstone of this asymmetric synthesis. It stereochemically directs the initial allylation, establishing the desired (S)-configuration at the alpha-carbon. This control is fundamental to producing an enantiomerically pure product, which is often a regulatory requirement for pharmaceutical ingredients.

-

Simmons-Smith Reaction: This classic cyclopropanation method is chosen for its reliability and stereospecificity. The reaction of the alkene with the carbenoid generated from diethylzinc and diiodomethane proceeds via a concerted mechanism, ensuring the geometry of the starting alkene is retained in the cyclopropane ring. It is a high-yield reaction that works well for unfunctionalized olefins.

-

Orthogonal Deprotection: The final deprotection steps must be carefully planned. The conditions used to cleave the chiral auxiliary and any other protecting groups must be mild enough to leave the newly formed amino acid, including the sensitive cyclopropane ring, intact.

Applications in Drug Discovery and Development

The incorporation of this compound into peptide chains or small molecules is a strategic decision to enhance drug-like properties.[1] The cyclopropyl group acts as a "bioisostere" for other common groups like isopropyl or gem-dimethyl, but with unique conformational benefits.

-

Enhanced Metabolic Stability: The C-C bonds of the cyclopropane ring are sterically hindered and less susceptible to metabolic enzymes like cytochrome P450s, which often target aliphatic chains. This can significantly increase the in vivo half-life of a drug.[1]

-

Conformational Constraint: The rigid nature of the cyclopropyl group locks the side chain into a more defined orientation. This pre-organization can reduce the entropic penalty upon binding to a biological target (e.g., an enzyme active site or a receptor pocket), leading to higher binding affinity and selectivity.[1]

-

Novelty and Patentability: As an unnatural amino acid, its use creates novel chemical entities, providing a clear path to new intellectual property.

Caption: Role of the cyclopropyl group in receptor binding.

Analytical Characterization Protocol

Ensuring the identity, purity, and quality of this compound is paramount. A combination of chromatographic and spectroscopic techniques is employed.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a standard method for assessing the purity of the final compound.

-

Instrumentation and Columns:

-

HPLC system with UV detector.

-

Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in deionized water.

-

Mobile Phase B (Organic): 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Rationale: TFA is used as an ion-pairing agent to improve peak shape for the zwitterionic amino acid. The C18 stationary phase provides excellent hydrophobic retention.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-20 min: 5% B (Re-equilibration)

-

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1.0 mL of Mobile Phase A to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.22 µm syringe filter prior to injection.

-

Rationale: Dissolving the sample in the initial mobile phase prevents peak distortion. Filtering removes particulates that could damage the column.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main peak to determine the purity of the compound. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure personnel safety. This compound is classified as an irritant.[4]

GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [4][8] |

| Signal Word | Warning | [2][4] |

| Hazard Statements | H315: Causes skin irritation. | [4][8] |

| H319: Causes serious eye irritation. | [4][8] | |

| H335: May cause respiratory irritation. | [4][8] | |

| Precautionary | P261: Avoid breathing dust. | [2][8] |

| Statements | P280: Wear protective gloves/eye protection. | [8] |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [8] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

Standard Laboratory Handling Protocol

-

Engineering Controls: Always handle the solid powder inside a certified chemical fume hood to avoid inhalation of dust.[8][9]

-

Personal Protective Equipment (PPE):

-

Dispensing: Use a spatula to weigh and transfer the solid. Avoid creating dust clouds. Close the container tightly after use.

-

Spill Response:

-

For small spills, carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed container for proper waste disposal.

-

Clean the spill area with soap and water.

-

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8][9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[8][9]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][9]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]

References

- (2S)-2-amino-3-cyclopropylpropanoic acid | C6H11NO2 | CID 6951383. PubChem. [Link]

- This compound | C6H11NO2 | CID 519178. PubChem. [Link]

- MSDS of (S)-2-Amino-3-cyclohexylpropionic acid. Capot Chemical. [Link]

- 3-Amino-2-(cyclopropylmethyl)propanoic acid | C7H13NO2 | CID 62312567. PubChem. [Link]

- 2-Amino-2-cyclopropylacetic Acid: Properties, Synthesis, and Applications.

- Material Safety D

- Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids.

Sources

- 1. nbinno.com [nbinno.com]

- 2. (S)-2-Amino-3-cyclopropylpropanoic acid | 102735-53-5 [sigmaaldrich.com]

- 3. abmole.com [abmole.com]

- 4. (2S)-2-amino-3-cyclopropylpropanoic acid | C6H11NO2 | CID 6951383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (S)-2-Amino-3-cyclopropylpropanoic acid | Peptide | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. aksci.com [aksci.com]

- 9. capotchem.com [capotchem.com]

An In-Depth Technical Guide to the Biological Activity of 2-Amino-3-cyclopropylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Amino-3-cyclopropylpropanoic acid, a non-proteinogenic amino acid, has emerged as a molecule of significant interest within the scientific community, particularly for its potent and selective biological activities. This guide provides a comprehensive technical overview of its primary mechanism of action as a modulator of essential amino acid biosynthesis, its spectrum of activity, and its potential as a lead compound in the development of novel therapeutics. We will delve into the causality behind its biological effects, provide detailed experimental protocols for its study, and present quantitative data to support the discussed concepts. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this unique amino acid analogue.

Introduction: The Significance of a Unique Structural Motif

This compound, systematically known as (S)-2-amino-3-cyclopropylpropanoic acid and often referred to as L-cyclopropylalanine, is a fascinating molecule that stands at the intersection of natural product chemistry and innovative drug design. Its structure, featuring a cyclopropyl ring attached to the beta-carbon of an alanine backbone, confers unique conformational constraints and electronic properties that are key to its biological activity.

Initially isolated from the mushroom Amanita virgineoides, this unusual amino acid has demonstrated significant antifungal and antibacterial properties.[1] The primary allure for researchers lies in its highly selective mechanism of action, targeting a metabolic pathway present in many pathogens but absent in humans. This inherent selectivity presents a compelling advantage in the quest for new antimicrobial agents with improved safety profiles. This guide will explore the depth of its biological activity, from its molecular targets to practical experimental methodologies.

Primary Mechanism of Action: Inhibition of the Leucine Biosynthesis Pathway

The principal biological activity of this compound stems from its potent inhibition of α-isopropylmalate synthase (α-IPMS) , a critical enzyme in the L-leucine biosynthetic pathway.[1] This pathway is essential for the survival of a wide range of fungi and bacteria, as they must synthesize their own leucine, an essential amino acid for protein synthesis.[1] Crucially, this metabolic pathway is absent in humans, who obtain leucine from their diet, making α-IPMS an attractive and selective target for antimicrobial drug development.[1]

The Role of α-Isopropylmalate Synthase (α-IPMS)

α-IPMS (EC 2.3.3.13) catalyzes the first committed step in leucine biosynthesis: the condensation of α-ketoisovalerate and acetyl-CoA to form α-isopropylmalate. This reaction is a key regulatory point in the pathway and is subject to feedback inhibition by the end product, L-leucine.[2]

Competitive Inhibition by this compound

Due to its structural similarity to L-leucine, this compound acts as a competitive inhibitor of α-IPMS. It binds to the allosteric site of the enzyme, mimicking the feedback inhibition of L-leucine and thereby blocking the production of α-isopropylmalate.[3] This blockade of the leucine biosynthesis pathway leads to a deficiency in this essential amino acid, ultimately inhibiting the growth and proliferation of the microorganism.[1]

The inhibitory effect of this compound on α-IPMS has been demonstrated to be significant, with one study reporting a 50% inhibition of the enzyme at a concentration of approximately 4 mM.[3]

Caption: Inhibition of α-IPMS by this compound.

Antifungal and Antibacterial Spectrum of Activity

This compound exhibits a broad spectrum of activity against a variety of pathogenic fungi and bacteria. Its efficacy is directly linked to the presence and essentiality of the L-leucine biosynthesis pathway in these organisms.

Antifungal Activity

The compound has demonstrated significant inhibitory effects against a range of fungal pathogens. Notably, its activity against Saccharomyces cerevisiae and the clinically important yeast Candida albicans has been quantified.[1]

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

| Saccharomyces cerevisiae | 19.2 µM | [1] |

| Candida albicans | 44.5 µM | [1] |

Furthermore, studies have shown its effectiveness against a panel of twelve pathogenic fungi, including species of Fusarium, Aspergillus, and Pyricularia oryzae.[2] A key characteristic of its antifungal action is that it can be reversed by the addition of L-leucine to the growth medium, providing strong evidence for its specific mechanism of action.[2]

Antibacterial Activity

In addition to its antifungal properties, this compound has also been shown to inhibit the growth of bacteria, including E. coli.[1] This broadens its potential as an antimicrobial agent, targeting a conserved and essential metabolic pathway across different microbial kingdoms.

Potential as an NMDA Receptor Antagonist: An Area for Further Investigation

While the primary mechanism of action of this compound is well-established as the inhibition of leucine biosynthesis, there is intriguing, albeit indirect, evidence to suggest a potential secondary activity related to the central nervous system. Studies on structurally related cyclopropyl amino acid analogues have demonstrated their ability to act as competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.

The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Its dysregulation is implicated in a variety of neurological and psychiatric disorders. The potential for a molecule to interact with this receptor is of significant interest in neuroscience and drug development.

To date, there is no direct evidence from published literature that specifically demonstrates the binding of this compound to the NMDA receptor. However, the established activity of its analogues warrants further investigation into this potential secondary mechanism. Such studies would be crucial in fully characterizing the pharmacological profile of this compound and could unveil novel therapeutic applications beyond its antimicrobial effects.

Experimental Protocols for the Study of this compound

To facilitate further research into the biological activities of this compound, this section provides detailed, step-by-step methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) Against Candida albicans

This protocol is adapted from established antifungal susceptibility testing methods.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Candida albicans.

Materials:

-

Candida albicans strain (e.g., ATCC 90028)

-

This compound

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

-

Sterile saline (0.85%)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

-

Inoculum Preparation:

-

Subculture C. albicans on Sabouraud Dextrose Agar at 35°C for 24 hours.

-

Select several well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve a final concentration range (e.g., 0.1 to 100 µM).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the drug dilutions.

-

Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

-

Caption: Workflow for MIC determination.

α-Isopropylmalate Synthase (α-IPMS) Inhibition Assay

This protocol is a generalized method based on assays for α-IPMS from various microorganisms.

Objective: To quantify the inhibitory effect of this compound on the activity of α-IPMS.

Materials:

-

Purified α-IPMS enzyme (from a relevant fungal or bacterial source)

-

This compound

-

α-ketoisovalerate

-

Acetyl-CoA

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 7.5)

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, α-ketoisovalerate, and DTNB.

-

Add varying concentrations of this compound to different cuvettes to test for inhibition. Include a control with no inhibitor.

-

-

Enzyme Addition and Incubation:

-

Add the purified α-IPMS enzyme to the reaction mixture and pre-incubate for a few minutes at a controlled temperature (e.g., 30°C).

-

-

Initiation of Reaction:

-

Initiate the reaction by adding acetyl-CoA to the cuvette.

-

-

Measurement of Activity:

-

The activity of α-IPMS is measured by monitoring the release of Coenzyme A (CoA-SH), which reacts with DTNB to produce a yellow-colored product that absorbs light at 412 nm.

-

Record the change in absorbance over time.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

-

Determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel antimicrobial agents. Its well-defined mechanism of action, targeting a metabolic pathway essential for many pathogens but absent in humans, provides a strong foundation for its therapeutic potential. The broad spectrum of its antifungal and antibacterial activity further underscores its significance.

Future research should focus on several key areas:

-

Quantitative Structure-Activity Relationship (QSAR) studies: Synthesizing and testing analogues of this compound could lead to the identification of compounds with enhanced potency and improved pharmacokinetic properties.

-

In vivo efficacy studies: Evaluating the compound's effectiveness in animal models of fungal and bacterial infections is a critical next step in its preclinical development.

-

Investigation of NMDA receptor activity: Direct binding and functional assays are needed to definitively determine whether this compound interacts with the NMDA receptor and to what extent this may contribute to its overall biological profile.

-

Elucidation of resistance mechanisms: Understanding the potential for microorganisms to develop resistance to this compound is crucial for its long-term viability as a therapeutic agent.

References

- A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine. (2017). Molecules. [Link]

- A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine. (2017). Semantic Scholar. [Link]

- Slow-onset Feedback Inhibition: Inhibition of Mycobacterium t uberculosis α-Isopropylmalate Synthase by l -Leucine. (2005). Request PDF. [Link]

- Quantifying the Antifungal Activity of Peptides Against Candida albicans. (2020). PMC. [Link]

- Synthesis and glutamate-agonistic activity of (S)-2-amino-3-(2,5-dihydro-5-oxo-3-isoxazolyl)

- The slow-onset nature of allosteric inhibition in α-isopropylmalate synthase from Mycobacterium tuberculosis is mediated by a flexible loop. (2012). PubMed. [Link]

- Properties and mechanisms of action of naturally occurring antifungal peptides. (2010). PMC. [Link]

- A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine. (2017). PMC. [Link]

- Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers. [Link]

- Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review. (2021). MDPI. [Link]

- Slow-onset feedback inhibition: inhibition of Mycobacterium tuberculosis alpha-isopropylmalate synthase by L-leucine. (2005). PubMed. [Link]

- Alpha-isopropylmalate synthase from Alcaligenes eutrophus H 16. III. Endproduct inhibition and its relief by valine and isoleucine. (1977). PubMed. [Link]

- Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. (2014). PMC. [Link]

- Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources. (2023). PMC. [Link]

- Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). PMC. [Link]

- Loss of allosteric regulation in α-isopropylmalate synthase identified as an antimicrobial resistance mechanism. (2023).

- Analysis of α-isopropylmalate synthase variant and its effect on L-leucine synthesis in Corynebacterium glutamicum. (2021).

- Determination of Antifungal MICs by a Rapid Susceptibility Assay. (2001). PMC. [Link]

- Evidence That Alpha-Isopropylmalate Synthase of Saccharomyces Cerevisiae Is Under the "General" Control of Amino Acid Biosynthesis. (1982). PubMed. [Link]

- Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. (2023). MDPI. [Link]

- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (2002). PMC. [Link]

- Influence of mutation in the regulatory domain of α-isopropylmalate synthase from Saccharomyces cerevisiae on its activity and feedback inhibition. (2018).

- In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tok

- Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi. (2009). PMC. [Link]

Sources

- 1. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Ascendancy of the Cyclopropyl Moiety: A Technical Guide to 2-Amino-3-cyclopropylpropanoic Acid Derivatives in Modern Drug Discovery

Introduction: The Unique Power of a Strained Ring

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is a perpetual endeavor. Among these, the cyclopropane ring, the smallest of the cycloalkanes, has emerged as a powerful tool in the design of next-generation therapeutics.[1] Its inherent ring strain and unique electronic properties bestow a remarkable combination of rigidity, metabolic stability, and enhanced receptor binding affinity upon molecules that contain it.[1][2] This guide provides an in-depth technical exploration of 2-amino-3-cyclopropylpropanoic acid and its derivatives, a class of non-proteinogenic amino acids that are finding increasingly diverse applications in drug discovery and development. By combining the fundamental features of an amino acid with the distinct attributes of the cyclopropyl group, these compounds offer a compelling platform for creating therapeutics with improved efficacy and pharmacokinetic profiles.[1]

This document will delve into the synthetic strategies for accessing these valuable building blocks, explore their structure-activity relationships against key biological targets, and illuminate their therapeutic potential in various disease areas. We will also provide a detailed experimental protocol for a representative synthesis, present key data in a structured format, and offer insights into the current challenges and future directions of this exciting field.

I. The Strategic Advantage of Cyclopropane Incorporation

The utility of the cyclopropyl group in drug design stems from several key physicochemical properties that address common challenges in drug development:

-

Conformational Rigidity: The three-membered ring of cyclopropane imparts a significant degree of conformational constraint. This rigidity can lock a molecule into a bioactive conformation, thereby increasing its binding potency and selectivity for a specific biological target.[1] This is particularly crucial for designing highly specific enzyme inhibitors or receptor ligands with minimized off-target effects.

-